molecular formula C20H40N4O10 B601499 (2R,3S,4S,5R,6R)-2-[(1R)-1-aminoethyl]-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol CAS No. 36889-16-4

(2R,3S,4S,5R,6R)-2-[(1R)-1-aminoethyl]-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol

Cat. No. B601499
Key on ui cas rn: 36889-16-4
M. Wt: 496.56
InChI Key:
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Patent
US04049796

Procedure details

In like manner, the sulfate salt of gentamicin B, gentamicin B1 and gentamicin X may be prepared. In order to prepare sulfate salts of a mixture of gentamicin A, B, B1 and X, the lyophilized or spray dried product of Example 2 is treated as described in this example.
[Compound]
Name
sulfate salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
gentamicin B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
sulfate salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
gentamicin A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
B1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[C@@]1(O)[C@H](NC)[C@@H](O)[C@@H](O[C@@H]2[C@@H](O)[C@H](O[C@H]3O[C@H](CN)[C@@H](O)[C@H](O)[C@H]3O)[C@@H](N)C[C@H]2N)OC1.CC(N)C1OC(OC2C(O)C(OC3OCC(O)(C)C(NC)C3O)C(N)CC2N)C(O)C(O)C1O.C[C@@:69]1([OH:100])[C@H:74]([NH:75][CH3:76])[C@@H:73]([OH:77])[C@@H:72]([O:78][C@@H:79]2[C@@H:84]([OH:85])[C@H:83]([O:86][C@H:87]3[O:92][C@H:91]([CH2:93][OH:94])[C@@H:90]([OH:95])[C@H:89]([OH:96])[C@H:88]3[NH2:97])[C@@H:82]([NH2:98])[CH2:81][C@H:80]2[NH2:99])[O:71][CH2:70]1.CN[C@@H]1C(O)[C@@H](OC2[C@@H](O)[C@H](O[C@H]3OC(CO)[C@@H](O)[C@H](O)C3NO)C(N)C[C@H]2N)OC[C@H]1O>>[CH3:76][NH:75][CH:74]1[CH:73]([OH:77])[CH:72]([O:78][CH:79]2[CH:84]([OH:85])[CH:83]([O:86][CH:87]3[O:92][CH:91]([CH2:93][OH:94])[CH:90]([OH:95])[CH:89]([OH:96])[CH:88]3[NH2:97])[CH:82]([NH2:98])[CH2:81][CH:80]2[NH2:99])[O:71][CH2:70][CH:69]1[OH:100]

Inputs

Step One
Name
sulfate salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
gentamicin B
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N)N)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)O)O)O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)N)N)O
Step Two
Name
sulfate salts
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
gentamicin A
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN[C@H]1[C@@H](CO[C@@H](C1O)OC2[C@@H](CC([C@H]([C@@H]2O)O[C@@H]3C([C@H]([C@@H](C(O3)CO)O)O)NO)N)N)O
Name
B1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In order to prepare
ADDITION
Type
ADDITION
Details
is treated

Outcomes

Product
Name
Type
Smiles
CNC1C(COC(C1O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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